1-propyl-1H-imidazole-2-thiol

Description

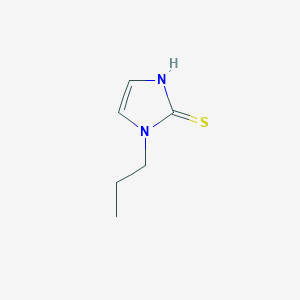

Structure

2D Structure

Properties

IUPAC Name |

3-propyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-4-8-5-3-7-6(8)9/h3,5H,2,4H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDGTXJRYKRKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406913 | |

| Record name | 1-propyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10583-84-3 | |

| Record name | 1,3-Dihydro-1-propyl-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10583-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-propyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-1-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Propyl 1h Imidazole 2 Thiol and Its Derivatives

Direct Synthesis Approaches to the 1-Propyl-1H-imidazole-2-thiol Core

The construction of the fundamental this compound scaffold is primarily achieved through cyclization reactions, which form the heterocyclic ring, and less commonly, by direct sulfur insertion into a pre-existing imidazole (B134444) ring.

Cyclization reactions are a cornerstone in the synthesis of imidazole-2-thiones. tandfonline.comtandfonline.com These methods involve the formation of the five-membered imidazole ring from acyclic precursors. A common and effective strategy involves the reaction of N-propyl-substituted diamines or related compounds with a source of the thiocarbonyl group.

One established pathway is the reaction of N-propylamino acetals with thiocyanates, which yields N-substituted imidazole-2-thiones. tandfonline.com Another widely applicable method involves the cyclization of N-propylthiourea derivatives. For instance, reacting N-propylthiourea with α-haloketones or α-hydroxyketones can directly lead to the formation of the 2-thiol-substituted imidazole ring. smolecule.com A related approach involves the condensation of a vicinal diamine, such as 1,2-diaminopropane, with 1,1'-thiocarbonyldiimidazole, followed by oxidation to introduce the double bond and form the imidazole-2-thione. google.com

The synthesis can also be achieved starting from amino acids. An optically active amino acid can be reacted with an isothiocyanate to form a 3-substituted thiohydantoin, which can then be reduced to yield the corresponding imidazole-2-thione. google.com Furthermore, a reaction between dihydroxyacetone, methylamine (B109427) hydrochloride, and potassium thiocyanate (B1210189) in an acetic acid and 1-butanol (B46404) solution has been used to prepare 5-hydroxymethyl-1-methyl-2-thio-imidazole, a related structure. psu.edu

Table 1: Selected Cyclization Reactions for Imidazole-2-thione Synthesis

| Precursors | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylamino acetals | Thiocyanates | 1-Alkyl-1H-imidazole-2-thiol | tandfonline.com |

| N-Substituted thioureas | α-Haloketones | Substituted Imidazole-2-thiones | smolecule.com |

| Vicinal diamine | 1,1'-Thiocarbonyldiimidazole, Oxidizing agent | Imidazole-2-thione | google.com |

| Amino acid | Isothiocyanate, Reducing agent | Substituted Imidazole-2-thione | google.com |

Direct sulfur insertion provides an alternative route to the imidazole-2-thione core, starting from a pre-formed imidazole ring. tandfonline.comtandfonline.com This approach is particularly useful when the corresponding imidazole is readily available. A notable method involves the generation of an N-heterocyclic carbene (NHC), specifically an imidazol-2-ylidene, from a 1-propylimidazolium salt. This highly reactive intermediate can then react directly with elemental sulfur to yield the desired this compound. researchgate.net This thionation process is an efficient way to convert imidazolium (B1220033) salts into their corresponding imidazole-2-thiones. researchgate.net

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to create a wide range of derivatives. The molecule offers several reactive sites for functionalization: the sulfur atom, the N1-nitrogen (if unsubstituted, though it is propyl-substituted in the target compound), the N3-nitrogen, and the C4 and C5 carbon atoms of the imidazole ring.

The thiol group is a highly reactive nucleophilic center, making S-alkylation and S-acylation common derivatization strategies. tandfonline.com

S-Alkylation: This reaction involves treating the this compound with an alkyl halide in the presence of a base. A general procedure involves dissolving the imidazole-2-thiol in a solvent like dimethylformamide (DMF) and then adding the appropriate alkyl halide to yield the corresponding S-alkylated product. mdpi.comktu.edu This method has been used to synthesize a variety of 2-(alkylthio)imidazole derivatives, including S-propyl derivatives. ktu.edu The thiol group can readily react with electrophiles like alkyl halides to form thioethers. smolecule.compsu.edu

S-Acylation: Similar to alkylation, acylation at the sulfur atom can be achieved by reacting the thiol with acylating agents such as acyl chlorides or anhydrides. This leads to the formation of thioesters. tandfonline.com

The imidazole ring itself is amenable to various functionalization reactions.

N-Functionalization: While the N1 position is occupied by a propyl group in the target compound, the N3 nitrogen remains a site for further substitution. Alkylation at the N3 position can be achieved by treating the imidazole with a strong base like sodium hydride to form an imidazolide (B1226674) anion, followed by reaction with an alkyl halide. nih.gov This can lead to the formation of a quaternary imidazolium salt. nih.gov

C-Functionalization: The carbon atoms of the imidazole ring can also be functionalized. A common strategy for introducing substituents at the C2 position (if it were not already a thiol) involves deprotonation with a strong base like n-butyllithium (lithiation) to form a highly nucleophilic organolithium intermediate. This intermediate can then react with various electrophiles. nih.gov For functionalizing other positions, such as C4 or C5, halogenation followed by cross-coupling reactions is a powerful tool. For example, the imidazole ring can be brominated, and the resulting bromo-derivative can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce a wide variety of aryl or other groups at that position. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgnih.gov Several MCRs are known for the synthesis of highly substituted imidazole derivatives. unipi.itresearchgate.net

While these reactions may not use this compound as a direct starting material, they represent a key strategy for synthesizing complex derivatives of the imidazole scaffold. For example, the Debus-Radiszewski synthesis is a classic MCR that produces imidazoles from the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. researchgate.net Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which uses an aminopyridine, an aldehyde, and an isocyanide to build fused imidazole systems like imidazo[1,2-a]pyridines. beilstein-journals.org These MCRs offer a rapid and convergent route to libraries of structurally diverse imidazole derivatives. organic-chemistry.orgrug.nl

Advanced Spectroscopic and Structural Elucidation of 1 Propyl 1h Imidazole 2 Thiol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-propyl-1H-imidazole-2-thiol, ¹H, ¹³C, and ¹⁵N NMR studies offer a complete picture of its proton, carbon, and nitrogen environments.

¹H NMR Spectral Interpretation for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electron-withdrawing effects of the imidazole (B134444) ring and the sulfur atom.

The protons of the propyl group are expected to show distinct signals. The methyl (CH₃) protons, being furthest from the electronegative imidazole ring, would appear most upfield, typically in the range of 0.9-1.0 ppm as a triplet. The methylene (CH₂) protons adjacent to the methyl group would resonate at approximately 1.6-1.8 ppm as a sextet. The methylene (CH₂) protons directly attached to the nitrogen atom of the imidazole ring would be the most deshielded of the propyl group, appearing further downfield, likely in the range of 3.8-4.0 ppm as a triplet.

The protons on the imidazole ring itself would appear in the aromatic region of the spectrum. The two protons on the imidazole ring are in different chemical environments and are expected to appear as doublets in the range of 6.8-7.2 ppm. The N-H proton of the thiol group is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears in the range of 12-14 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet |

| -CH₂-CH₂-CH₃ | 1.6 - 1.8 | Sextet |

| N-CH₂-CH₂-CH₃ | 3.8 - 4.0 | Triplet |

| Imidazole CH | 6.8 - 7.0 | Doublet |

| Imidazole CH | 7.0 - 7.2 | Doublet |

| SH | 12.0 - 14.0 | Singlet (broad) |

¹³C NMR Spectral Analysis for Carbon Backbone Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal.

The carbon of the methyl group (CH₃) of the propyl chain is expected to be the most upfield signal, around 11-12 ppm. The two methylene carbons (CH₂) of the propyl group would appear at approximately 23-25 ppm and 45-47 ppm for the carbon adjacent to the methyl group and the nitrogen atom, respectively.

The carbon atom of the imidazole ring bonded to the sulfur atom (C=S), known as the thione carbon, is significantly deshielded and is expected to resonate far downfield, typically in the range of 160-180 ppm. The other two carbon atoms of the imidazole ring are expected to have chemical shifts in the aromatic region, around 115-130 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂-CH₂-CH₃ | 11 - 12 |

| -CH₂-CH₂-CH₃ | 23 - 25 |

| N-CH₂-CH₂-CH₃ | 45 - 47 |

| Imidazole CH | 115 - 120 |

| Imidazole CH | 125 - 130 |

| C=S | 160 - 180 |

¹⁵N NMR Studies for Nitrogen Atom Probing

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in a molecule. The imidazole ring of this compound contains two distinct nitrogen atoms. The nitrogen atom bonded to the propyl group is expected to have a chemical shift in the range of -150 to -170 ppm relative to nitromethane. The other nitrogen atom, which is part of the thioamide-like functionality, is expected to be more deshielded and resonate in the range of -100 to -120 ppm. These shifts can be influenced by solvent effects and protonation equilibria.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Data Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the IR spectrum of this compound, the N-H stretching vibration is expected to appear as a broad band in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the propyl group and the imidazole ring would be observed in the 3000-2850 cm⁻¹ region. A key characteristic absorption is the C=S (thione) stretching vibration, which is expected to appear in the range of 1200-1050 cm⁻¹. The C-N stretching vibrations and imidazole ring vibrations would contribute to a complex pattern of bands in the fingerprint region (1600-600 cm⁻¹).

Raman spectroscopy provides complementary information. The C=S stretching vibration, which is often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. Aromatic ring vibrations of the imidazole moiety are also typically strong in Raman spectra.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3100 - 3000 (broad) | IR |

| C-H Stretch (Aromatic) | 3150 - 3050 | IR, Raman |

| C-H Stretch (Aliphatic) | 2960 - 2850 | IR, Raman |

| C=C and C=N Stretch (Ring) | 1600 - 1400 | IR, Raman |

| C=S Stretch (Thione) | 1200 - 1050 | IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The imidazole-2-thiol core of the molecule contains chromophores that absorb UV radiation. It is expected to exhibit absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. Typically, imidazole derivatives show strong absorption bands in the range of 200-280 nm. The presence of the thione group may lead to an additional, weaker absorption band at a longer wavelength, possibly above 300 nm, corresponding to an n → π* transition of the C=S group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₆H₁₀N₂S), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (142.22 g/mol ).

Computational Chemistry and Theoretical Investigations of 1 Propyl 1h Imidazole 2 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Detailed computational studies employing Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and reactivity of 1-Propyl-1H-imidazole-2-thiol. These theoretical investigations provide insights into the molecule's fundamental properties at the atomic level.

Geometry Optimization and Conformational Landscapes

The initial step in computational analysis involves the geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. Through these calculations, bond lengths, bond angles, and dihedral angles of the most stable conformer are established. The conformational landscape, which maps the energy of the molecule as a function of the rotation around its single bonds, is also explored to identify various stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key component of understanding the chemical reactivity of a molecule. youtube.comwikipedia.orglibretexts.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Interactive Data Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and areas of positive potential, which are prone to nucleophilic attack. This allows for the identification of reactive sites and the prediction of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule. wisc.eduacadpubl.eu It provides a detailed picture of charge transfer and delocalization, which are fundamental to understanding chemical bonding and reactivity. nih.gov NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, revealing the strength of intramolecular charge transfer from filled donor orbitals to empty acceptor orbitals. wisc.eduacadpubl.eu

Tautomeric Equilibrium Studies (Thione-Thiol Tautomerism)

The this compound molecule can exist in two tautomeric forms: the thione form and the thiol form. Tautomerism is a phenomenon where a molecule can interconvert between two isomers that differ in the position of a proton and a double bond. ajgreenchem.comscispace.com Understanding the equilibrium between these two forms is crucial as they may exhibit different chemical and physical properties.

Energetic and Structural Evaluation of Tautomeric Forms

Computational methods are employed to evaluate the relative stabilities of the thione and thiol tautomers. By calculating the total electronic energy of each optimized structure, the more stable tautomer can be identified. The energy difference between the two forms indicates the position of the equilibrium. Structural parameters such as bond lengths and angles are also compared between the two tautomers to understand the geometric changes that occur upon tautomerization.

Interactive Data Table: Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Thione | Data not available |

| Thiol | Data not available |

Solvent Effects on Tautomeric Equilibria

The tautomeric equilibrium between the thione and thiol forms of this compound is significantly influenced by the surrounding solvent environment. Computational studies, particularly those employing Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), are crucial for elucidating these effects. mdpi.com Such theoretical models allow for the investigation of molecular stability in various media, from the gas phase to solvents of differing polarities.

In non-polar environments, such as the gas phase, the thione tautomer is generally the more stable form. However, as the dielectric constant of the solvent increases, the thiol form experiences greater stabilization. This phenomenon is attributed to the larger dipole moment of the thiol tautomer, which leads to more favorable dipole-dipole interactions with polar solvent molecules. jlu.edu.cn In highly polar solvents like water, the stabilization can be so pronounced that the equilibrium shifts to favor the thiol form. mdpi.com The ability of the solvent to engage in hydrogen bonding can also play a dramatic role in the tautomerization process. nih.gov This shift highlights the importance of the solvent in modulating the structural and electronic properties of the molecule. nih.gov

Table 1: Theoretical Relative Energies of Thione vs. Thiol Tautomers in Various Solvents

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Relative Energy (Thiol vs. Thione) (kcal/mol) |

| Gas Phase | 1.0 | Thione | +2.8 |

| Dioxane | 2.2 | Thione | +1.9 |

| Chloroform | 4.8 | Thione | +1.1 |

| Ethanol | 24.6 | Thiol | -0.3 |

| Water | 78.4 | Thiol | -1.5 |

| Note: Positive energy values indicate the thione form is more stable, while negative values indicate the thiol form is more stable. Data is representative of trends observed in computational studies on similar heterocyclic thiones. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations offer a powerful computational microscope to study the dynamic behavior of this compound at an atomic level. nih.gov By solving Newton's equations of motion, MD simulations can track the trajectories of atoms over time, providing insights into conformational flexibility, solvation structure, and intermolecular interactions. mdpi.com

For this compound, MD simulations can be used to explore the conformational landscape of the flexible propyl group, identifying low-energy conformations and the barriers between them. Furthermore, when simulated in a solvent, these methods can provide a detailed picture of the solvation shell. mdpi.com This includes analyzing the radial distribution functions of solvent molecules around specific atoms of the solute, such as the sulfur and nitrogen atoms, and investigating the dynamics of hydrogen bonding between the solute and protic solvents. Understanding these dynamic interactions is key to explaining the solvent-dependent tautomeric preferences observed in static calculations. mdpi.com The simulation time steps for such studies are typically in the femtosecond range to accurately capture molecular motions. nih.gov

Prediction of Non-linear Optical (NLO) Properties

Computational quantum chemistry is an indispensable tool for predicting the non-linear optical (NLO) properties of molecules, guiding the development of new materials for optoelectronic applications. nih.gov The NLO response of a molecule is governed by its response to an applied electric field, quantified by its polarizability (α) and hyperpolarizabilities (β and γ). arxiv.org DFT calculations are commonly employed to compute these properties for organic molecules like this compound. nih.gov

Imidazole (B134444) derivatives are known to be promising candidates for NLO materials. novapublishers.com The imidazole ring can act as a π-conjugated system, and the presence of electron-donating (propyl group) and electron-accepting/π-donating (thiol/thione group) moieties can facilitate intramolecular charge transfer (ICT), a key mechanism for enhancing NLO response. nih.gov A reduced energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with increased molecular polarizability and a greater NLO response. researchgate.net Theoretical calculations can quantify the dipole moment (μ), the average linear polarizability (⟨α⟩), and the total first hyperpolarizability (β_tot) to assess the NLO potential of the molecule. nih.gov

Table 2: Representative Calculated NLO Properties for an Imidazole-Thiol System

| Property | Symbol | Calculated Value | Unit |

| Dipole Moment | μ | 4.75 | Debye |

| Mean Polarizability | ⟨α⟩ | 4.2 x 10⁻²³ | esu |

| First Hyperpolarizability | β_tot | 6.3 x 10⁻³⁰ | esu |

| Note: Values are calculated at the DFT/B3LYP level and are representative for this class of compounds. |

Analysis of Global Reactivity Parameters and Fukui Functions

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. nih.gov These global reactivity parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to predict the stability and reactivity of a molecule as a whole. nih.govnih.gov

Key parameters include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). A molecule with a small HOMO-LUMO energy gap is considered "soft" and more reactive, while a molecule with a large gap is "hard" and less reactive. nih.gov

While global parameters describe the entire molecule, Fukui functions provide insight into local reactivity, identifying specific atomic sites susceptible to electrophilic, nucleophilic, or radical attack. nih.gov The Fukui function f⁻(r) indicates sites favorable for electrophilic attack, while f⁺(r) points to sites prone to nucleophilic attack. researchgate.net For a molecule like this compound, the sulfur atom in the thione form is often a primary site for electrophilic attack, while specific carbon atoms within the imidazole ring may be targeted by nucleophiles. This detailed analysis is invaluable for predicting the outcomes of chemical reactions. researchgate.net

Table 3: Calculated Global Reactivity Parameters for this compound

| Parameter | Formula | Value (eV) |

| HOMO Energy | E_HOMO | -6.15 |

| LUMO Energy | E_LUMO | -1.75 |

| Energy Gap | ΔE | 4.40 |

| Ionization Potential | I ≈ -E_HOMO | 6.15 |

| Electron Affinity | A ≈ -E_LUMO | 1.75 |

| Chemical Hardness | η = (I-A)/2 | 2.20 |

| Chemical Potential | µ = -(I+A)/2 | -3.95 |

| Electrophilicity Index | ω = µ²/2η | 3.55 |

| Note: Values are representative and typically calculated using DFT methods. |

Coordination Chemistry of 1 Propyl 1h Imidazole 2 Thiol As a Ligand

Principles of Ligand Design for Metal Complexation involving 1-Propyl-1H-imidazole-2-thiol

The design of ligands for specific metal complexation is a fundamental aspect of coordination chemistry. In the case of this compound, several key features of the molecule influence its interaction with metal ions. The imidazole (B134444) ring, an aromatic heterocycle, provides a nitrogen donor atom. The electronic properties of this ring, combined with the presence of a propyl group at the N1 position and a thiol group at the C2 position, dictate the ligand's coordination behavior.

Synthesis of Metal Complexes Utilizing this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the final product.

Transition Metal Complexes (e.g., Gold, Ruthenium, Osmium, Iron, Manganese, Chromium, Nickel)

While extensive research has been conducted on imidazole-containing ligands, specific studies on the synthesis of transition metal complexes with this compound are not widely reported in the available literature. However, based on the known coordination chemistry of similar imidazole-thiol derivatives, it is anticipated that this ligand would form stable complexes with a range of transition metals. For instance, the soft nature of the thiol donor makes it a promising candidate for coordination with soft metals like gold. The nitrogen donor of the imidazole ring can coordinate to a variety of transition metals, including ruthenium, osmium, iron, manganese, chromium, and nickel, leading to complexes with diverse geometries and electronic properties.

Main Group Metal Complexes

Similarly, detailed synthetic procedures and characterization of main group metal complexes with this compound are not extensively documented. The coordination chemistry of main group metals is vast, and the donor atoms of this ligand (nitrogen and sulfur) could potentially form complexes with various main group elements. The nature of the metal and its preferred coordination number would dictate the stoichiometry and structure of the resulting complexes.

Structural Characterization of Coordination Compounds

Analysis of Coordination Geometry and Bonding Modes

The coordination geometry around the metal center in complexes of this compound would be determined by the electronic configuration of the metal ion, the steric demands of the ligand, and the number of coordinated ligands. Common geometries such as tetrahedral, square planar, and octahedral could be expected.

The ligand can exhibit various bonding modes. It can act as a monodentate ligand, coordinating through either the nitrogen of the imidazole ring or the sulfur of the thiol group. It can also function as a bidentate ligand, chelating to the metal center through both the nitrogen and sulfur atoms. Furthermore, the thiol group can act as a bridging ligand, linking two metal centers.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes are fundamentally dictated by the nature of the metal ion, its oxidation state, the coordination geometry, and the ligand field strength. In complexes involving this compound, the ligand typically coordinates through its sulfur and one of its nitrogen atoms, acting as a bidentate ligand. The electronic spectra and magnetic behavior of these complexes are key to understanding their structure and bonding.

Electronic Spectra: The electronic spectra of transition metal complexes with ligands analogous to this compound typically display bands arising from two main types of electronic transitions: d-d transitions and charge-transfer transitions.

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. These absorptions are typically found in the visible region of the spectrum and are characteristically weak. The position and number of these bands provide valuable information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the complex. nih.gov

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. Given the presence of the sulfur donor, which is relatively easy to oxidize, LMCT bands are commonly observed. Intraligand transitions (π → π* and n → π*) within the imidazole ring itself also appear, usually in the ultraviolet region. nih.gov

Representative Electronic Spectral Data for Imidazole-Thiol Type Complexes

| Complex Type | Metal Ion | Geometry (Predicted) | Typical d-d Bands (nm) | Typical CT Bands (nm) |

|---|---|---|---|---|

| [M(L)₂] | Co(II) | Tetrahedral | 600-750 | < 400 |

| [M(L)₂] | Ni(II) | Square Planar / Octahedral | 500-650, >800 | < 450 |

| [M(L)₂] | Cu(II) | Distorted Square Planar | 550-700 | < 400 |

| [M(L)₂] | Zn(II) | Tetrahedral | None | < 350 |

Note: This table presents typical, generalized data for complexes with similar imidazole-thiol ligands, not specific experimental values for this compound complexes.

Magnetic Properties: The magnetic properties of these complexes depend on the number of unpaired electrons in the d-orbitals of the metal center. researchgate.net Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff), which helps in elucidating the geometry and the spin state of the complex.

For instance, a hypothetical Co(II) (d⁷) complex of this compound in a tetrahedral geometry would be expected to have three unpaired electrons and exhibit paramagnetism, with a magnetic moment in the range of 4.3-5.2 Bohr Magnetons (B.M.). A square planar Ni(II) (d⁸) complex would be diamagnetic (μ_eff = 0 B.M.), whereas an octahedral Ni(II) complex would be paramagnetic with two unpaired electrons (μ_eff ≈ 2.8-3.5 B.M.). researchgate.net Complexes with metal ions like Zn(II) (d¹⁰) are consistently diamagnetic due to their filled d-orbitals. researchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from imidazole-based ligands are of significant interest in catalysis due to their stability and the ease with which their electronic and steric properties can be modified. nih.govmdpi.com While specific catalytic studies on this compound complexes are not widely reported, their potential can be inferred from related systems.

Homogeneous Catalysis Research

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. wiley.comwiley-vch.de Metal complexes of functionalized imidazoles have been successfully employed in a variety of organic transformations. nih.gov

Potential applications for this compound metal complexes include:

Oxidation Reactions: Complexes of metals like cobalt, nickel, and copper with imidazole-containing ligands have shown catalytic activity in the oxidation of various organic substrates, such as the oxidation of styrene. nih.govmdpi.com The catalyst activates an oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide) to selectively oxidize the substrate. researchgate.net

Coupling Reactions: Palladium complexes with N-heterocyclic carbene (NHC) ligands, which are structurally related to imidazoles, are powerful catalysts for C-C bond-forming reactions like Suzuki and Heck couplings. researchgate.net The electronic properties imparted by the imidazole-thiol ligand could influence the efficiency of such catalytic cycles.

Reduction Reactions: Some transition metal complexes serve as catalysts for reduction reactions, where the ligand framework plays a crucial role in stabilizing the metal center in different oxidation states. nih.gov

Heterogeneous Catalysis Research

Heterogeneous catalysis involves a catalyst in a different phase from the reactants. These catalysts are often preferred in industrial settings for their ease of separation and recycling. Metal complexes can be immobilized on solid supports (e.g., silica, alumina, or polymers) to create heterogeneous catalysts.

Research in this area could involve anchoring this compound metal complexes onto a solid matrix. The propyl group might enhance solubility in organic media for grafting onto functionalized supports. Potential applications mirror those in homogeneous catalysis, with the added benefit of catalyst reusability. For example, molybdenum-based complexes with imidazole-derived ligands have been explored as heterogeneous catalysts for olefin epoxidation. researchgate.net

Reactivity of Metal Complexes in Biologically Relevant Environments

The interaction of metal complexes with biological molecules is a critical area of research, particularly for the development of therapeutic agents. The presence of a soft sulfur donor and an imidazole ring, a common coordinating group in metalloenzymes, makes these complexes interesting candidates for biological studies.

Ligand Exchange Dynamics

In a biological medium, the stability of a metal complex is challenged by the presence of numerous potential competing ligands. Ligand exchange reactions, where one or more ligands in the coordination sphere of the metal are replaced by another ligand, are therefore highly relevant.

The lability of the metal-ligand bonds in a this compound complex will depend on the metal ion and the surrounding biological matrix. For instance, palladium(II) complexes are often more kinetically labile than their platinum(II) counterparts, leading them to exchange ligands more readily with biological macromolecules. nih.gov The strength of the metal-sulfur bond is a key factor; while generally strong, it can still be subject to displacement by other strong donors present in biological systems.

Interactions with Endogenous Thiols (e.g., Glutathione) and Amino Acids

Glutathione (B108866) (GSH): Cells maintain a high concentration (millimolar range) of the tripeptide glutathione (γ-L-Glutamyl-L-cysteinylglycine), a potent antioxidant and chelating agent. nih.gov The thiol group of its cysteine residue has a high affinity for many metal ions. nih.gov Consequently, a primary mechanism for the deactivation of many metallodrugs involves coordination or reaction with GSH. nih.gov

It is highly probable that metal complexes of this compound would interact with glutathione. This interaction could lead to:

Ligand Displacement: GSH could displace the this compound ligand from the metal's coordination sphere, forming a glutathione-metal complex. This would alter the biological activity of the original complex. mdpi.com

Redox Reactions: GSH is a reducing agent. If the metal center is in a higher oxidation state and is redox-active (e.g., Cu(II), Co(III)), it could be reduced by GSH, leading to the formation of glutathione disulfide (GSSG) and a reduced metal complex, which would have different reactivity.

Amino Acids: Amino acids are the building blocks of proteins and present various potential coordination sites (e.g., the imidazole ring of histidine, the thiol group of cysteine, the carboxylate and amino groups). Computational studies on the interaction between the imidazolium (B1220033) cation and aromatic amino acids have shown that hydrogen bonding and cation-π interactions are significant. nih.gov Histidine, in particular, shows strong hydrogen bonding with the imidazolium cation. nih.govnih.gov Therefore, the imidazole moiety of a complexed this compound ligand could engage in hydrogen bonding with amino acid residues on proteins, potentially influencing the complex's biological targeting.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Glutathione |

| Styrene |

| Hydrogen peroxide |

| tert-Butyl hydroperoxide |

| Histidine |

Biological and Medicinal Chemistry Applications of 1 Propyl 1h Imidazole 2 Thiol and Its Derivatives

Antimicrobial Activities

Derivatives of imidazole-2-thiol are recognized for their broad-spectrum antimicrobial properties, encompassing both antibacterial and antifungal activities. niscpr.res.inijesrr.org

A variety of substituted imidazole-2-thiol derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. scirp.org For instance, a series of novel 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols showed moderate to excellent activity against Staphylococcus aureus and moderate activity against E. coli. niscpr.res.in

The antibacterial spectrum of these compounds can be influenced by the nature and position of substituents on the imidazole (B134444) and phenyl rings. Certain derivatives have shown selective efficacy, with some compounds being more active against Gram-positive strains like S. aureus and Bacillus subtilis, while others display moderate activity against Gram-negative bacteria such as E. coli and S. paratyphi. niscpr.res.in

| Compound Derivative | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols (compounds 3a, 7a, 7c) | Staphylococcus aureus | Excellent | niscpr.res.in |

| 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols (compounds 3c, 4a, 5b, 5c) | Staphylococcus aureus | Moderate | niscpr.res.in |

| 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols (compounds 4a, 5b, 6c) | E. coli | Moderate | niscpr.res.in |

| 2-((5-acetyl-1-(phenyl)-4-methyl-1H-imidazol-2-yl)thio) derivatives | Gram-positive and Gram-negative bacteria | Significant | jchemrev.com |

Imidazole derivatives are well-established antifungal agents. ijnrd.org Their mechanism of action often involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. ijnrd.orgnano-ntp.com By disrupting the integrity of the cell membrane, these compounds effectively halt fungal growth. ijnrd.orgnano-ntp.com

Several studies have highlighted the potent antifungal activity of imidazole-2-thiol derivatives against various fungal species, including Candida albicans, Candida parapsilosis, and Candida krusei. tandfonline.com The antifungal efficacy of these compounds is often comparable to or even greater than that of standard antifungal drugs. researchgate.net

| Compound Derivative | Fungal Strain | MIC50 (µg/mL) | Reference |

|---|---|---|---|

| Imidazole derivative 5d | Candida albicans | 0.98 | tandfonline.com |

| Imidazole derivative 5d | Candida parapsilosis | 0.98 | tandfonline.com |

| Imidazole derivative 5d | Candida krusei | 0.98 | tandfonline.com |

| Imidazole derivative 5e | Candida albicans | 0.98 | tandfonline.com |

| Imidazole derivative 5e | Candida parapsilosis | 0.98 | tandfonline.com |

| Imidazole derivative 5h | Candida parapsilosis | 0.98 | tandfonline.com |

The primary antimicrobial mechanism for many imidazole derivatives, particularly in fungi, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol. nano-ntp.com This disruption of the fungal cell membrane leads to cell death. nano-ntp.com In bacteria, imidazole derivatives can interfere with cell wall synthesis and disrupt membrane integrity, causing leakage of cellular components. nano-ntp.com The precise mechanism can vary depending on the specific derivative and the microbial species.

Antiviral Activities, Including Anti-retroviral Potential

The imidazole scaffold is a key component in several antiviral drugs. nih.gov Derivatives of imidazole-2-thiol have shown promise as antiviral agents, including activity against the Human Immunodeficiency Virus (HIV). niscpr.res.in

Research has indicated that certain imidazole derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs that bind to and block the action of reverse transcriptase, an essential enzyme for HIV replication. arabjchem.orgnih.govamazonaws.com The structural diversity and unique mode of action of imidazole derivatives make them attractive candidates for the development of new anti-HIV agents with high efficacy and low toxicity. arabjchem.orgamazonaws.com

Studies on various imidazole derivatives have demonstrated their potential to inhibit different viruses, including Dengue virus, Hepatitis C virus, and coronaviruses. nih.gov For instance, certain imidazole analogs have been investigated for their ability to bind to the active site of the SARS-CoV-2 main protease, suggesting a potential mechanism for antiviral activity. nih.gov

Anti-inflammatory and Analgesic Properties

Imidazole and its derivatives have been investigated for their anti-inflammatory and analgesic properties. longdom.orgchemijournal.comnih.gov A number of fused imidazole analogues are utilized as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A study on a series of novel imidazole analogues demonstrated significant analgesic and anti-inflammatory activities. nih.gov For example, the compound 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole showed potent analgesic effects, while other derivatives exhibited strong anti-inflammatory activity comparable to the standard drug diclofenac. nih.gov Molecular docking studies suggest that these compounds may exert their effects by binding to and inhibiting the COX-2 receptor, a key enzyme in the inflammatory pathway. nih.gov

Anticancer and Antiproliferative Activities

The imidazole core is present in numerous anticancer drugs, and its derivatives are actively being explored for their antiproliferative properties. nih.govnih.govnih.gov These compounds can induce apoptosis (programmed cell death) and cellular senescence in cancer cells. rsc.org

A series of 2,5,6-substituted imidazo[2,1-b] niscpr.res.innih.govresearchgate.netthiadiazole derivatives were tested for their antiproliferative activity, with some compounds showing significant cytotoxicity against various human cancer cell lines. nih.gov Further investigation into the mechanism of action revealed that these compounds can activate the extrinsic pathway of apoptosis without affecting the cell cycle progression. nih.gov

Additionally, other imidazole derivatives have been shown to inhibit cancer cell migration and induce cell cycle arrest at the G2/M phase. rsc.org The anticancer potential of these compounds is often linked to their ability to interfere with microtubule assembly, leading to the inhibition of tumor cell proliferation. nih.gov

| Compound Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] niscpr.res.innih.govresearchgate.netthiadiazole | Various cancer cell lines | Induces apoptosis | nih.gov |

| 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine | A549 (lung cancer) | Inhibits cell migration, induces cell cycle arrest and senescence | rsc.org |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (gastric cancer) | Potent cytotoxicity (IC50 = 0.05 µM) | nih.gov |

In Vitro Evaluation in Various Cancer Cell Lines (e.g., Ovarian Carcinoma, Leukemia)

Derivatives of imidazole-2-thiol have demonstrated notable cytotoxic effects against a range of cancer cell lines in laboratory settings. For instance, gold (I) imidazole derivatives have shown good inhibitory activity against A2780cisR ovarian cancer cells, including cisplatin-resistant strains. nih.gov One such derivative exhibited an IC₅₀ of approximately 3 μmol/L against these resistant ovarian cancer cells, an efficacy comparable to that of cisplatin. nih.gov

In the context of leukemia, certain trimolecular supermolecules incorporating thiocarbonyl imidazoles have displayed antiproliferative activity against HL-60 leukemia cell lines equivalent to that of cisplatin. nih.gov Furthermore, imidazole [1,2-a] pyridine (B92270) copper (II) complexes have been found to be cytotoxic to leukemia cell lines, with IC₅₀ values ranging from 1.9 to 6 μM. nih.gov Other studies have explored the anticancer potential of various imidazole derivatives against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines, with some compounds showing potent cytotoxic effects with IC₅₀ values below 5 μM. nih.govsemanticscholar.org Specifically, Pd(II) naphazoline-based complexes have shown remarkable antiproliferative activity against MCF-7 breast cancer cells. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Imidazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Reported Value |

| Gold (I) imidazole derivative | A2780cisR ovarian cancer | IC₅₀ | ~ 3 μmol/L |

| Thiocarbonyl imidazole supermolecule | HL-60 leukemia | Antiproliferative Activity | Equal to cisplatin |

| Imidazole [1,2-a] pyridine copper (II) complex | Leukemia cell lines | IC₅₀ | 1.9 - 6 μM |

| N-1 arylidene amino imidazole-2-thione | MCF-7, HepG2, HCT-116 | IC₅₀ | < 5 μM |

| Pd(II) naphazoline-based complex | MCF-7 breast cancer | Antiproliferative Activity | Remarkable |

Exploration of Cellular Mechanisms (e.g., Reactive Oxygen Species Generation, Apoptosis Induction)

The anticancer effects of imidazole derivatives are often linked to their ability to induce cellular stress and programmed cell death, or apoptosis. A key mechanism in this process is the generation of reactive oxygen species (ROS). nih.govsemanticscholar.org ROS are highly reactive molecules that, at elevated levels, can cause significant damage to cellular components, leading to the activation of apoptotic pathways. nih.govmdpi.com

One derivative, 1-methylpropyl 2-imidazolyl disulfide (PX-12), has been shown to increase intracellular ROS levels in H929 multiple myeloma cells. nih.gov This increase in ROS is associated with the induction of apoptosis, as evidenced by increased caspase-3 activity. nih.gov The induction of apoptosis by some imidazole derivatives is further supported by DNA flow cytometric analyses, which have shown that these compounds can cause pre-G1 apoptosis and cell cycle arrest at the G2/M phase. nih.govsemanticscholar.org

Targeting Specific Molecular Chaperones (e.g., TRAP1)

Molecular chaperones are proteins that play a crucial role in maintaining protein homeostasis. In cancer cells, certain chaperones are overexpressed and help the cells survive under stressful conditions. unife.it One such chaperone is the Tumor Necrosis Factor-Associated Protein 1 (TRAP1), a mitochondrial paralog of the Hsp90 family. unife.itsemanticscholar.org TRAP1 is selectively up-regulated in tumor cells and contributes to the maintenance of mitochondrial integrity, thereby promoting cell survival. unife.it

Targeting TRAP1 has been identified as a potential therapeutic strategy in cancer. nih.govnih.gov Inhibition of TRAP1 can lead to the disruption of mitochondrial function and the induction of apoptotic cell death in cancer cells. unife.it While direct studies on 1-propyl-1H-imidazole-2-thiol are not extensively documented, the development of chaperone inhibitors with cationic components for mitochondrial targeting suggests a promising avenue for imidazole-based compounds. unife.it

Enzyme Inhibition Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that are crucial for nerve function. Inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases like Alzheimer's. nih.gov Research into novel cholinesterase inhibitors has explored various heterocyclic scaffolds.

Studies on benzimidazole-based thiazole (B1198619) derivatives have revealed their potential as potent inhibitors of both AChE and BuChE, with some analogues showing IC₅₀ values in the sub-micromolar range. nih.gov Similarly, a series of 1,3,4-oxadiazole-2-thiol (B52307) derivatives have been synthesized and screened for their inhibitory activity against these enzymes, with several compounds demonstrating notable inhibition. nih.gov These findings suggest that the imidazole-2-thiol core structure could be a valuable pharmacophore for the design of new cholinesterase inhibitors.

Interactive Data Table: Cholinesterase Inhibition by Related Heterocyclic Compounds

| Compound Class | Enzyme | IC₅₀ Range (μM) |

| Benzimidazole-based thiazoles | AChE | 0.10 - 11.10 |

| Benzimidazole-based thiazoles | BuChE | 0.20 - 14.20 |

| 1,3,4-Oxadiazole-2-thiols | AChE | 11.73 - 27.36 |

| 1,3,4-Oxadiazole-2-thiols | BuChE | 21.83 - 39.43 |

Indoleamine 2,3-Dioxygenase Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan metabolism. nih.govnih.gov In the context of cancer, IDO1 expression by tumor cells can lead to the suppression of the host's immune response, allowing the tumor to evade destruction. nih.gov Consequently, inhibitors of IDO1 are being actively pursued as cancer immunotherapeutics. researchgate.netsigmaaldrich.com

Systematic studies of 4-phenyl-imidazole derivatives have been undertaken to develop more potent IDO1 inhibitors. nih.gov These efforts have led to the identification of compounds that are approximately ten-fold more potent than the initial lead compound, 4-phenyl-imidazole. nih.gov The structural similarities suggest that this compound could serve as a scaffold for the design of novel IDO1 inhibitors.

Modulation of Thioredoxin Reductase Activity

The thioredoxin (Trx) system, which includes thioredoxin and thioredoxin reductase (TrxR), is a major cellular antioxidant system that plays a key role in maintaining cellular redox balance. nih.govnih.gov In many cancers, the Trx system is upregulated, which helps the cancer cells to cope with oxidative stress and resist therapy. nih.gov This makes the Trx system an attractive target for anticancer drug development. chemrxiv.org

The compound 1-methylpropyl 2-imidazolyl disulfide (PX-12), a derivative closely related to this compound, is a known inhibitor of thioredoxin-1 (Trx1). nih.govresearchgate.net By inhibiting the Trx system, PX-12 can disrupt the redox balance of cancer cells, leading to increased oxidative stress and apoptosis. nih.gov This highlights the potential for imidazole-2-thiol derivatives to act as modulators of thioredoxin reductase activity for therapeutic benefit.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For imidazole-based compounds, SAR studies have been crucial in optimizing their therapeutic potential. researchgate.net The imidazole scaffold offers multiple sites for modification, each contributing distinctly to the pharmacological properties of the resulting derivatives. researchgate.net

For N-substituted imidazole derivatives, the nature of the substituent at the N-1 position significantly impacts biological activity. Studies on related imidazole-coumarin conjugates have shown that the presence of a hydrogen atom at the N(1) position, as opposed to a larger group, can be a critical factor for antiviral activity against the Hepatitis C virus. mdpi.com In other contexts, such as antiprotozoal agents, modifications at this position are key to potency. For a series of 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives, the specific substitutions on the aryl rings were systematically varied to enhance activity against various protozoa like Trypanosoma cruzi. nih.gov

Furthermore, SAR studies on benzimidazole (B57391) derivatives, which share the core imidazole ring, reveal important trends. For instance, in a series of 1H-benzo[d]imidazole based PqsR inhibitors, substitution at the N-1 position with a methyl group led to a 15-fold enhancement of activity compared to the unsubstituted analogue. acs.org Conversely, replacing the 2-amine group with a 2-thiol group abolished the inhibitory activity, highlighting the critical role of the substituent at the C-2 position. acs.org In another study on phenyldihydropyrazolones, the introduction of a polar imidazole substituent resulted in lower potency against Trypanosoma cruzi amastigotes compared to more apolar moieties. frontiersin.org

These examples underscore the principle that minor structural modifications to the imidazole core, including the N-1 propyl group and the 2-thiol group of this compound, can lead to significant changes in biological efficacy. The interplay between lipophilicity, steric bulk, and electronic properties of the substituents dictates the interaction with biological targets and, consequently, the therapeutic outcome.

Table 1: SAR Insights for Imidazole Derivatives

| Compound Class | Structural Modification | Impact on Biological Activity | Target/Application |

|---|---|---|---|

| Imidazole-Coumarin Conjugates | Hydrogen at N(1) vs. Alkyl group | Hydrogen at N(1) increased potency and selectivity. | Anti-Hepatitis C Virus mdpi.com |

| 1H-Benzo[d]imidazole Derivatives | Methyl group at N(1) | 15-fold enhancement of activity. | PqsR Inhibition (Pseudomonas aeruginosa) acs.org |

| 1H-Benzo[d]imidazole Derivatives | Replacement of 2-amine with 2-thiol | Abolished inhibitory activity. | PqsR Inhibition (Pseudomonas aeruginosa) acs.org |

| Phenyldihydropyrazolones | Introduction of a polar imidazole substituent | Led to compounds with lower potency. | Anti-Trypanosoma cruzi frontiersin.org |

Molecular Docking and In Silico Screening in Drug Discovery

In silico techniques like molecular docking and virtual screening are indispensable tools in modern drug discovery, allowing for the rapid assessment of potential drug candidates and providing insights into their mechanisms of action at a molecular level. arabjchem.org These computational methods are frequently applied to imidazole derivatives to predict their binding affinities and orientations within the active sites of biological targets. arabjchem.orgnih.gov

Molecular docking simulates the interaction between a small molecule (ligand), such as this compound or its derivatives, and a macromolecular target, typically a protein. arabjchem.org This analysis provides crucial information about the stability of the ligand-protein complex, often quantified by a docking score or binding energy, and reveals the specific interactions that govern binding.

For example, in a study of novel thiazole derivatives containing an imidazole scaffold, molecular docking was used to investigate their interaction with the DNA gyrase B enzyme, a key bacterial target. nih.gov The results showed that the compounds had good binding energy and interacted with key amino acids in the active site, similar to the native inhibitor. nih.gov Similarly, docking studies of 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols against α-glucosidase, an enzyme relevant to diabetes, revealed that all tested compounds formed excellent interactions with active pocket residues. nih.gov The most potent compounds formed multiple hydrogen bonds with key catalytic residues like ASP214, GLU276, and ASP349. nih.gov

These studies demonstrate that the imidazole ring and its substituents, like the 2-thiol group, can participate in various noncovalent interactions, including hydrogen bonds and hydrophobic interactions, which are critical for stabilizing the ligand within the protein's active site. nih.govnih.gov The propyl group at the N-1 position of this compound would likely engage in hydrophobic interactions within a corresponding pocket of a target protein.

Table 2: Molecular Docking Data for Imidazole-2-Thiol Derivatives and Analogs

| Compound Class | Protein Target | Key Interacting Residues | Reported Docking Score / Binding Energy |

|---|---|---|---|

| 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols | α-Glucosidase | Asp68, His111, Gln181, Asp214, Glu276 | -4.19 to -7.34 kcal/mol nih.gov |

| Imidazole Derivatives with Pyrazole Moiety | GlcN-6-P synthase | Thr352, Lys603, Ser347 | Not explicitly stated, but good affinity reported. arabjchem.org |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | Sirtuins (Sirt1, Sirt2, Sirt6) | Not specified | High docking score reported. bohrium.com |

| Thiazole Derivatives with Imidazole Scaffold | DNA Gyrase B | Not specified | Good binding energy reported. nih.gov |

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds that are likely to be active at the target of interest. mdpi.com

For imidazole-containing compounds, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.comtci-thaijo.org For instance, a pharmacophore model developed for imidazopyridine-based B-Raf kinase inhibitors consisted of two hydrogen bond acceptors, three donors, and three hydrophobic features. mdpi.com This model was subsequently used to screen a database and identify three potential new inhibitors with novel chemical skeletons. mdpi.com

The development of a pharmacophore model based on active this compound derivatives would involve:

Identifying a set of active compounds: A series of analogs with known biological activity against a specific target would be selected.

Conformational analysis: The possible 3D shapes of these molecules are generated.

Feature identification: Key chemical features (e.g., the thiol group as a hydrogen bond donor/acceptor, the propyl group as a hydrophobic feature, the imidazole ring as an aromatic/hydrophobic feature) are mapped.

Model generation and validation: The common features are aligned to create a hypothesis, which is then tested for its ability to distinguish active from inactive molecules.

Such a model for the this compound class could guide the design of new derivatives with improved potency and selectivity for a given biological target.

Table 3: Common Pharmacophoric Features in Imidazole-Based Models

| Pharmacophoric Feature | Potential Contribution from this compound | General Role in Ligand Binding |

|---|---|---|

| Hydrogen Bond Donor | Imidazole N-H (in tautomeric form), Thiol S-H | Forms directional interactions with electronegative atoms (O, N) in the protein backbone or side chains. |

| Hydrogen Bond Acceptor | Imidazole N, Thiol S | Accepts hydrogen bonds from donor groups in the protein active site. |

| Hydrophobic Group | Propyl chain, Imidazole ring | Engages in van der Waals interactions with nonpolar residues, often driving binding affinity. |

| Aromatic Ring | Imidazole ring | Participates in π-π stacking or cation-π interactions with aromatic amino acid residues. |

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has been a focal point of organic chemistry due to their wide range of applications. For 1-propyl-1H-imidazole-2-thiol, future research is geared towards developing more efficient, sustainable, and scalable synthetic routes. Traditional methods for creating C-substituted imidazoles, while foundational, often result in low yields. Modern synthetic strategies offer promising avenues for improvement.

Key areas for future development include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various imidazole derivatives. Future work will likely focus on optimizing microwave-assisted protocols specifically for the alkylation of the imidazole-2-thiol core to produce N-substituted derivatives like this compound.

Solvent-Free and One-Pot Reactions: The development of solvent-free reaction conditions is a major goal in green chemistry. One-pot methods, where multiple reaction steps are carried out in the same vessel, improve efficiency and reduce waste. Research is anticipated to explore one-pot syntheses starting from simple precursors to yield this compound, minimizing purification steps and the use of hazardous solvents.

Catalytic Methods: The use of transition metal catalysts has proven effective in the synthesis of complex heterocyclic compounds. Future methodologies may involve novel catalytic systems to facilitate the formation of the imidazole-2-thiol ring or the subsequent N-propylation, offering higher selectivity and milder reaction conditions.

A comparative overview of potential synthetic approaches is presented in the table below.

| Methodology | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | Optimization of parameters (temperature, time, power) for N-propylation |

| One-Pot Synthesis | High efficiency, reduced waste, simplified procedure | Design of multi-component reactions from basic starting materials |

| Solvent-Free Reactions | Environmentally friendly, easier purification | Use of solid-phase or melt conditions to avoid organic solvents |

| Novel Catalysis | High selectivity, mild conditions, potential for asymmetric synthesis | Development of catalysts for regioselective N-alkylation |

Exploration of Advanced Functional Materials Based on this compound

The unique structure of this compound, featuring a coordinating thiol group and a nitrogen-rich heterocyclic ring, makes it an attractive building block for advanced functional materials. While specific applications of this compound are still emerging, future research is expected to explore its potential in several areas.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The thiol and imidazole nitrogen atoms can act as ligands, coordinating with metal ions to form complex structures. Future research could focus on synthesizing novel coordination polymers and MOFs incorporating this compound. These materials could have applications in catalysis, gas storage, and sensing.

Corrosion Inhibitors: Imidazole derivatives have been investigated for their ability to inhibit the corrosion of metals. The sulfur and nitrogen atoms in this compound can adsorb onto metal surfaces, forming a protective layer. Future studies will likely assess its efficacy as a corrosion inhibitor for various metals and alloys under different environmental conditions.

Functional Polymers: The imidazole-2-thiol moiety can be incorporated into polymer chains, either as a pendant group or within the main backbone. This could impart specific properties to the polymer, such as thermal stability, conductivity, or the ability to chelate metal ions. Research will likely explore the polymerization of monomers derived from this compound to create new functional materials.

Deeper Understanding of Biological Mechanisms and Target Interactions

Imidazole-2-thiol derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. A critical future direction is to elucidate the specific biological mechanisms and molecular targets of this compound.

Enzyme Inhibition Studies: Many imidazole-based compounds act as enzyme inhibitors. For instance, diarylimidazole-2-thiol derivatives have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation. Future research should involve screening this compound against a panel of enzymes to identify specific targets. Understanding how the propyl group influences binding affinity and selectivity will be crucial.

Antimicrobial and Antifungal Mechanisms: While related compounds show antimicrobial activity, the precise mechanism is often not fully understood. Future investigations will likely focus on how this compound affects microbial cell walls, membranes, or essential metabolic pathways.

Receptor Binding Assays: The interaction of small molecules with cellular receptors is fundamental to pharmacology. Structure-activity relationship (SAR) studies on related imidazole compounds have explored their binding to adrenergic and cannabinoid receptors. Future work should include binding assays to determine if this compound interacts with specific receptor subtypes, which could reveal novel therapeutic applications.

| Potential Biological Target | Rationale for Investigation | Future Research Approach |

| Cyclooxygenase (COX) Enzymes | Anti-inflammatory potential of related imidazole-thiols | In vitro enzyme inhibition assays (COX-1 and COX-2) |

| Microbial Enzymes/Structures | Broad antimicrobial activity of imidazoles | Minimum Inhibitory Concentration (MIC) assays; mechanism of action studies |

| G-Protein Coupled Receptors (GPCRs) | Known interactions of imidazole analogs with adrenergic/cannabinoid receptors | Radioligand binding assays and functional assays |

| Cytochrome P450 Enzymes | Role of imidazoles in drug metabolism | In vitro metabolic stability and enzyme inhibition assays |

Translational Research for Therapeutic Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound, this involves advancing promising in vitro findings toward therapeutic development. The broad therapeutic potential of imidazole-containing compounds is well-documented, covering areas from anticancer to antiprotozoal applications.

Future translational research on this compound will likely involve:

Lead Optimization: Based on initial biological screening, the structure of this compound can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. This involves synthesizing analogs with different alkyl chains or substitutions on the imidazole ring to establish clear structure-activity relationships (SAR).

Preclinical Efficacy Studies: Once optimized leads are identified, their efficacy must be evaluated in relevant animal models of disease. For example, if the compound shows potent anti-inflammatory activity in vitro, it would be tested in animal models of inflammation.

Pharmacokinetic and Toxicological Profiling: A crucial step in drug development is to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). In vivo studies will be necessary to determine the pharmacokinetic profile of this compound and its derivatives, alongside comprehensive toxicology studies to ensure safety.

Computational Design of Enhanced this compound Architectures for Specific Applications

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties. Future research will heavily leverage these tools to design enhanced architectures of this compound for specific applications.

Molecular Docking and Virtual Screening: To identify novel biological targets, this compound can be computationally docked into the active sites of various enzymes and receptors. This can predict binding affinities and modes, guiding experimental work. Virtual screening of libraries of its derivatives can rapidly identify candidates with high potential.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO). This information helps in understanding its reactivity and designing derivatives with tailored electronic characteristics for applications in materials science or as catalysts.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related compounds, QSAR models can be developed. These models mathematically correlate structural features with biological activity or physical properties, enabling the prediction of the activity of novel, unsynthesized compounds and guiding the design of more potent or selective molecules.

The integration of these computational approaches will accelerate the discovery and optimization of this compound-based compounds for a wide array of applications, from new medicines to advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-propyl-1H-imidazole-2-thiol, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes. For example, substituted imidazole-thiols can be synthesized via refluxing thiourea with 1-bromopropane in ethanol under acidic conditions (e.g., HCl) . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of thiourea to alkylating agent), temperature (70–80°C), and reaction time (12–24 hours). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy : -NMR (DMSO-) for characteristic thiol proton signals (~13.5 ppm) and propyl chain protons (δ 0.9–1.7 ppm) .

- Mass spectrometry : ESI-MS for molecular ion peak at m/z 157 [M+H].

- Elemental analysis : Match calculated (C, 53.8%; H, 7.7%; N, 17.9%) and experimental values to confirm purity .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). Key parameters include:

- Crystal mounting on a Bruker D8 Venture diffractometer.

- Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution via direct methods and refinement against .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic or coordination chemistry?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze electron density (e.g., Fukui indices for nucleophilic/electrophilic sites).

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on thiol-group binding .

- MD simulations : Assess stability in solvent environments (e.g., water, DMSO) via GROMACS .

Q. What strategies mitigate challenges in multi-step syntheses involving this compound as an intermediate?

- Methodology :

- Protection-deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the thiol during subsequent reactions .

- Catalytic systems : Employ Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) to minimize side reactions .

- Workflow optimization : Employ continuous-flow reactors to enhance yield and reduce purification steps .

Q. How can spectroscopic discrepancies in characterizing this compound derivatives be resolved?

- Methodology :

- Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex derivatives (e.g., 1,2,4,5-tetrasubstituted imidazoles) .

- XPS analysis : Confirm sulfur oxidation states (binding energy ~163 eV for thiolate) in metal complexes .

Q. What are the implications of steric and electronic effects in designing this compound-based ligands for metal coordination?

- Methodology :

- Steric maps : Calculate Tolman cone angles to predict ligand-metal binding preferences.

- Electrochemical studies : Cyclic voltammetry (e.g., in acetonitrile) to assess redox activity of metal-thiolate complexes .

- Single-crystal analysis : Compare bond lengths (e.g., M–S vs. M–N) in coordination polymers to evaluate electronic contributions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.